molecular formula C19H20N4O3S B2807364 N-cyclohexyl-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1396856-77-1

N-cyclohexyl-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2807364
CAS No.: 1396856-77-1
M. Wt: 384.45
InChI Key: IHLGDMMDLIMYMT-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound that features a variety of functional groups, including a pyridine ring, an oxadiazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Pyridine Ring Functionalization:

    Coupling Reactions: The thiophene ring can be introduced through coupling reactions such as Suzuki or Stille coupling.

    Final Assembly: The final compound is assembled by linking the various fragments through amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening or hydrogenation products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine ring or the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while substitution reactions on the pyridine ring can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore. The presence of multiple heterocycles suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene and oxadiazole rings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, enzymes in metabolic pathways, or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-(2-oxo-5-(3-(phenyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-cyclohexyl-2-(2-oxo-5-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of N-cyclohexyl-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide lies in its combination of functional groups, which can impart distinct electronic, steric, and chemical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-cyclohexyl-2-[2-oxo-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c24-16(20-14-5-2-1-3-6-14)12-23-11-13(8-9-17(23)25)19-21-18(22-26-19)15-7-4-10-27-15/h4,7-11,14H,1-3,5-6,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLGDMMDLIMYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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